2-Benzylmorpholine hydrochloride

Appetite suppression Anorectic agent In‑vivo pharmacology

2‑Benzylmorpholine hydrochloride is a chiral heterocyclic building block belonging to the 2‑substituted morpholine class. Its free‑base form (C₁₁H₁₅NO, MW 177.24) has been characterised primarily as a non‑stimulant appetite‑suppressant isomer of phenmetrazine.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 131887-47-3
Cat. No. B3097790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylmorpholine hydrochloride
CAS131887-47-3
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H
InChIKeyDGLIPFPULQKWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylmorpholine Hydrochloride (CAS 131887-47-3): Technical Baseline for Sourcing Decisions


2‑Benzylmorpholine hydrochloride is a chiral heterocyclic building block belonging to the 2‑substituted morpholine class. Its free‑base form (C₁₁H₁₅NO, MW 177.24) has been characterised primarily as a non‑stimulant appetite‑suppressant isomer of phenmetrazine [1]. The hydrochloride salt (MW 213.70) is the preferred solid‑state form for research supply, offering improved handling, solubility and long‑term storage stability relative to the free amine . The compound possesses a single stereogenic centre at C‑2; appetite‑suppression activity resides exclusively in the (+)-enantiomer, which has been assigned the (R) absolute configuration [1][2]. This enantiomeric specificity, together with its divergent central‑nervous‑system profile versus structurally related anorectics, makes 2‑benzylmorpholine hydrochloride a non‑interchangeable research tool for structure–activity relationship (SAR) studies, chiral method development and neuroscience-focused discovery programs.

2-Benzylmorpholine Hydrochloride: Why In‑Class Substitution Is Not a Viable Procurement Strategy


Structurally related morpholine‑based anorectics such as phenmetrazine, phendimetrazine and benzphetamine share the 2‑substituted morpholine core yet diverge profoundly in central‑nervous‑system pharmacology. Phenmetrazine is a psychostimulant that increases locomotor activity at doses as low as ~1 mg·kg⁻¹ (i.v.) in rats and carries recognised abuse liability [1][2]. In direct contrast, racemic 2‑benzylmorpholine produces no stimulant behaviour in dogs even at 200 mg·kg⁻¹ orally – a >200‑fold safety margin relative to its anorectic ED₅₀ [3]. Furthermore, appetite‑suppression activity is enantiospecific, residing solely in the (R)‑(+)‑enantiomer, whereas the (S)‑(−)‑form is inactive [3][4]. Consequently, substituting 2‑benzylmorpholine hydrochloride with a different 2‑substituted morpholine – or with the racemate when enantiopure material is required – will confound pharmacodynamic readouts, compromise chiral analytical method validation, and introduce irrelevant CNS‑stimulant artifacts into in‑vivo studies.

2-Benzylmorpholine Hydrochloride: Quantitative Differentiation from Structural Analogs


Appetite Suppression Potency: ED₅₀ Quantification in a Relevant Large‑Animal Model

Racemic 2‑benzylmorpholine hydrochloride produced dose‑dependent appetite suppression in dogs with ED₅₀ values of 3 mg kg⁻¹ at 1 h and 5.5 mg kg⁻¹ at 2 h post‑dose [1]. This potency is comparable to clinically used anorectics, yet the compound entirely lacks the psychostimulant activity that defines its structural isomer phenmetrazine [1][2]. Phenmetrazine, in contrast, elevates motor activity at a minimal dose of 5.6 µmol kg⁻¹ i.v. (≈1 mg kg⁻¹) in rats, demonstrating that appetite suppression by 2‑benzylmorpholine is mechanistically uncoupled from locomotor stimulation [2]. The quantitative separation of anorectic and stimulant endpoints is a critical differentiator for CNS‑safety‑focused discovery programs.

Appetite suppression Anorectic agent In‑vivo pharmacology

Enantiomeric Specificity of Appetite‑Suppression Activity

Resolution of racemic 2‑benzylmorpholine and separate testing of the enantiomers in dogs demonstrated that the entire appetite‑suppression activity resides in the (+)‑enantiomer, later assigned the (R) configuration [1][2]. The (−)‑enantiomer is pharmacologically inert in this assay [1]. Chemo‑enzymatic synthesis can deliver the active (R)‑enantiomer with an enantiomeric excess of approximately 99 % [2]. In contrast, the structurally related anorectic phenmetrazine is clinically administered as the racemate, with both enantiomers contributing to CNS stimulation and abuse potential [3]. For laboratories requiring enantiopure material for SAR exploration, chiral chromatography method development or asymmetric‑synthesis optimisation, 2‑benzylmorpholine hydrochloride is available as a single enantiomer with defined absolute configuration and high optical purity, a specification that cannot be met by racemic phenmetrazine or its prodrug phendimetrazine.

Enantioselective pharmacology Chiral resolution SAR

Divergent CNS Safety Profile: Absence of Stimulant Activity at High Multiples of the Anorectic ED₅₀

In dogs, racemic 2‑benzylmorpholine hydrochloride produced no observable stimulant behaviour at oral doses up to 200 mg kg⁻¹, a dose more than 65‑fold higher than the 1‑h anorectic ED₅₀ (3 mg kg⁻¹) [1]. This is in marked contrast to phenmetrazine, which induces locomotor stimulation at doses overlapping its anorectic range; for instance, phenmetrazine increases rat motor activity three‑fold at 4.8 mg kg⁻¹ s.c. [2]. The inability of 2‑benzylmorpholine to provoke hyperactivity even at extreme multiples of the therapeutic dose profile supports its classification as a non‑stimulant anorectic and distinguishes it from all clinically utilised phenmetrazine‑class agents. This differential is particularly salient for neuroscience groups screening for appetite modulators devoid of mesolimbic dopamine‑mediated reward activation.

CNS safety Abuse liability Locomotor activity

Enantioselective Synthesis as a Differentiator for Chiral Building‑Block Procurement

The (R)‑enantiomer of 2‑benzylmorpholine, the pharmacologically active form, has been synthesised via three distinct enantioselective routes: classical resolution with (−)‑dibenzoyltartaric acid [1], chemo‑enzymatic reduction of (Z)‑α‑bromocinnamaldehyde yielding ~99 % ee [2], and Sharpless asymmetric epoxidation of trans‑cinnamyl alcohol with 24 % overall yield [3]. This multiplicity of scalable asymmetric approaches is not replicated for other 2‑substituted morpholine anorectics such as benzphetamine or phendimetrazine, for which industrial‑scale enantioselective syntheses are either unreported or patented but not publicly optimised. For medicinal chemistry teams requiring multi‑gram quantities of enantiomerically pure 2‑substituted morpholine scaffolds with documented optical purity, (R)‑2‑benzylmorpholine hydrochloride offers a unique combination of literature‑validated routes and commercial availability as a single enantiomer [2][3].

Asymmetric synthesis Chiral building block Process chemistry

2-Benzylmorpholine Hydrochloride: Evidence‑Backed Application Scenarios for Procurement Justification


Non‑Stimulant Appetite‑Suppression Pharmacology Studies

Investigators profiling anorectic agents in rodent or canine models can use 2‑benzylmorpholine hydrochloride as a validated positive control that suppresses food intake (ED₅₀ 3–5.5 mg kg⁻¹ p.o. dog) without confounding locomotor activation. The compound’s complete lack of stimulant activity at doses up to 200 mg kg⁻¹ allows clean separation of satiety‑related behavioural endpoints from psychomotor effects, a critical advantage over phenmetrazine‑based controls [1][2]. This scenario is strongly supported by the quantitative ED₅₀ and safety‑margin data established in Section 3.

Enantioselective SAR and Chiral Analytical Method Development

Medicinal chemistry groups synthesising libraries of 2‑substituted morpholines require an enantiopure benchmark for chiral HPLC method development, circular dichroism calibration, and determination of enantiomeric excess in reaction products. (R)‑2‑Benzylmorpholine hydrochloride, preparable at ~99 % ee via published chemo‑enzymatic or Sharpless‑epoxidation routes, provides a well‑characterised single enantiomer with assigned absolute configuration [3][4]. The racemic hydrochloride salt additionally serves as a resolution standard for optimising chiral stationary‑phase separations.

Asymmetric Synthesis Methodology Development and Scale‑Up

Process‑chemistry teams evaluating asymmetric methodologies for chiral morpholine scaffolds can benchmark new catalytic systems against the three literature‑validated routes to (R)‑2‑benzylmorpholine. The compound’s documented enantiomeric excess values (62 %–99 % ee depending on conditions) and demonstrated scalability (10 g batch for the chemo‑enzymatic route) provide concrete performance targets [3][4]. This evidence base reduces the risk of investing in custom synthesis development when a robust, literature‑supported starting point already exists.

CNS Safety Profiling and Abuse‑Liability Screening Panels

Contract research organisations (CROs) offering CNS‑safety evaluation packages can include 2‑benzylmorpholine hydrochloride as a comparator in locomotor‑activity and drug‑discrimination assays. Its demonstrated inability to stimulate motor activity at doses exceeding the anorectic ED₅₀ by >65‑fold contrasts sharply with the narrow therapeutic index of phenmetrazine [1][2]. This positions the compound as a negative control for stimulant‑mediated hyperlocomotion, adding discriminatory power to safety‑screening batteries and supporting regulatory submission data packages.

Quote Request

Request a Quote for 2-Benzylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.